molecular formula C20H23FN4O2 B2384437 N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415600-54-1

N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2384437
CAS No.: 2415600-54-1
M. Wt: 370.428
InChI Key: PCAMFJQOIJWWCL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrimidinyl group, a piperidinyl group, and a methanone group, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the cyclopropyl and pyrimidinyl groups, followed by their integration into the piperidinyl and methanone framework. Common synthetic routes may involve:

    Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Pyrimidinyl Group Formation: Pyrimidine derivatives can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.

    Integration into Piperidinyl Framework: The piperidinyl group can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the cyclopropyl-pyrimidinyl intermediate with the piperidinyl-methanone intermediate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrimidinyl groups may facilitate binding to active sites, while the piperidinyl and methanone groups may modulate the compound’s reactivity and stability. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine apart is its combination of cyclopropyl, pyrimidinyl, and piperidinyl groups, which confer unique reactivity and potential bioactivity not commonly found in simpler aromatic compounds.

Properties

IUPAC Name

[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-27-18-5-2-14(12-17(18)21)20(26)24-10-7-16(8-11-24)25(15-3-4-15)19-6-9-22-13-23-19/h2,5-6,9,12-13,15-16H,3-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAMFJQOIJWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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